![molecular formula C25H20FN3 B2449633 1-(3,4-dimethylphenyl)-6-fluoro-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901246-90-0](/img/structure/B2449633.png)
1-(3,4-dimethylphenyl)-6-fluoro-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline
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Description
1-(3,4-dimethylphenyl)-6-fluoro-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline, also known as PF-06463922, is a novel and potent inhibitor of the protein kinase enzyme, Bruton's tyrosine kinase (BTK). BTK plays a critical role in B-cell receptor signaling and has been implicated in the pathogenesis of various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).
Scientific Research Applications
Medicinal Chemistry and Drug Development
The compound’s unique structure and fluorine substitution make it a promising candidate for drug discovery. Researchers have explored its potential as an anti-inflammatory, antiviral, or anticancer agent. Further studies are needed to elucidate its precise mechanisms of action and optimize its pharmacological properties .
Analytical Chemistry
Researchers use Raman spectroscopy to identify and characterize various compounds, including those containing fluorine. The compound’s unique vibrational modes can be useful for rapid and non-destructive analysis .
properties
IUPAC Name |
1-(3,4-dimethylphenyl)-6-fluoro-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20FN3/c1-15-7-10-18(11-8-15)23-21-14-27-24-20(5-4-6-22(24)26)25(21)29(28-23)19-12-9-16(2)17(3)13-19/h4-14H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPVZHOALVDGFNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C3=C4C=CC=C(C4=NC=C32)F)C5=CC(=C(C=C5)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20FN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dimethylphenyl)-6-fluoro-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline |
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